N-(2,2-Dimethoxyethyl)-guanidin-sulfat
Description
N-(2,2-Dimethoxyethyl)-guanidin-sulfat is a guanidine derivative characterized by a 2,2-dimethoxyethyl substituent attached to the guanidine core, with sulfate as the counterion. For instance, highlights a related compound, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam, which undergoes intramolecular bicyclization to form imidazopyridinones.
The dimethoxyethyl group likely enhances solubility in polar solvents due to its ether linkages, distinguishing it from simpler alkyl-substituted guanidines. Spectroscopic data from for analogous 3-(2,2-dimethoxyethyl)-purpurinimides show a singlet at δ 3.46–3.47 ppm for the dimethoxyethyl protons, which can be extrapolated to predict similar NMR signals for this compound .
Properties
CAS No. |
120228-49-1 |
|---|---|
Molecular Formula |
C16H14O4 |
Synonyms |
N-(2,2-DIMETHOXY-ETHYL)-GUANIDINEHEMISULFATESALT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Guanidine Derivatives
Structural and Functional Comparisons
N-(2,2-Dimethoxyethyl)-guanidin-sulfat
- Structure : Guanidine core with a 2,2-dimethoxyethyl substituent and sulfate counterion.
- Key Features : Ether linkages improve hydrophilicity; sulfate may enhance stability.
- Potential Applications: Antioxidant precursor (inferred from ), pharmaceutical intermediate.
1,1-Dimethylguanidinium Sulfate ()
- Structure : Two methyl groups on the guanidine nitrogen, sulfate counterion.
- Molecular Formula : C₆H₂₀N₆O₄S.
- Applications : Chemical intermediate; lacks reported bioactivity .
N-(2-Aminoethyl)guanidine Dihydrochloride ()
- Structure: Aminoethyl chain (-CH₂CH₂NH₂) attached to guanidine.
- Key Features : Primary amine enhances reactivity (e.g., in nucleophilic reactions).
- Spectral Data : Triplet at δ 1.27 ppm for ethyl protons .
- Applications : Intermediate in synthetic chemistry.
Bis[N,N'-diphenylguanidinium] Oxalate ()
- Structure : Aromatic phenyl groups and oxalate counterion.
- Key Features : Bulky substituents may limit solubility; aromaticity alters electronic properties.
- Applications: Not specified but likely niche industrial uses .
Spectroscopic and Physicochemical Properties
- This compound: The dimethoxyethyl group’s ether oxygens likely increase solubility in methanol or acetonitrile, as seen in for crystallization .
- 1,1-Dimethylguanidinium Sulfate: Compact structure suggests lower solubility in nonpolar solvents compared to ether-containing analogs.
- Aminoethyl Derivatives: Protonated amines in hydrochlorides enhance water solubility, critical for biological applications .
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